ethyl 2-cyano-2-(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate
Overview
Description
Ethyl 2-cyano-2-(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate is an organic compound with a complex structure that includes a cyano group, an ester group, and a piperidine ring. This compound is known for its versatility in various chemical reactions and its applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-2-(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate typically involves the reaction of ethyl cyanoacetate with 2,2,6,6-tetramethylpiperidine under specific conditions. One common method is the condensation reaction where ethyl cyanoacetate is reacted with 2,2,6,6-tetramethylpiperidine in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce amines. Substitution reactions can lead to a variety of ester derivatives .
Scientific Research Applications
Ethyl 2-cyano-2-(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The piperidine ring provides structural stability and can interact with biological receptors, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler compound with similar reactivity but lacks the piperidine ring.
Methyl cyanoacetate: Similar to ethyl cyanoacetate but with a methyl ester group.
Cyanoacetamide: Contains an amide group instead of an ester group.
Uniqueness
Ethyl 2-cyano-2-(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate is unique due to the presence of the piperidine ring, which imparts additional stability and reactivity.
Properties
IUPAC Name |
ethyl 2-cyano-2-(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-6-18-12(17)11(9-15)10-7-13(2,3)16-14(4,5)8-10/h16H,6-8H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHSUAUPOANIDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CC(NC(C1)(C)C)(C)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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